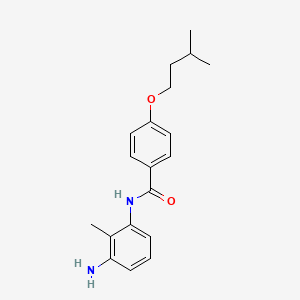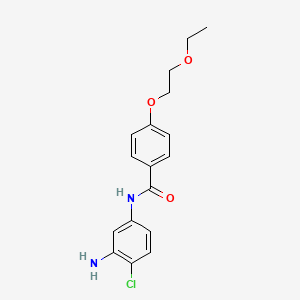
N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide
概要
説明
N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amino group, a chloro group, and an ethoxyethoxy group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-4-chlorobenzoyl chloride and 4-(2-ethoxyethoxy)aniline.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The 3-amino-4-chlorobenzoyl chloride is reacted with 4-(2-ethoxyethoxy)aniline under reflux conditions to form the desired benzamide compound.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Quality Control: Ensuring rigorous quality control measures to maintain the purity and consistency of the final product.
化学反応の分析
Types of Reactions
N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The ethoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
科学的研究の応用
N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways that regulate cellular processes such as proliferation, apoptosis, or inflammation.
Binding Affinity: High binding affinity to target molecules, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of an ethoxyethoxy group.
N-(3-Amino-4-chlorophenyl)-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of an ethoxyethoxy group.
N-(3-Amino-4-chlorophenyl)-4-(2-methoxyethoxy)-benzamide: Similar structure but with a methoxyethoxy group instead of an ethoxyethoxy group.
Uniqueness
N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide is unique due to the presence of the ethoxyethoxy group, which imparts distinct chemical and physical properties
特性
IUPAC Name |
N-(3-amino-4-chlorophenyl)-4-(2-ethoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-2-22-9-10-23-14-6-3-12(4-7-14)17(21)20-13-5-8-15(18)16(19)11-13/h3-8,11H,2,9-10,19H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTPSBZZXUPEHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-Amino-4-chlorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385052.png)
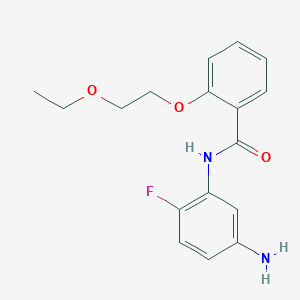


![3-[(2-Thienylmethyl)amino]propanamide](/img/structure/B1385058.png)

![N-(5-Amino-2-methoxyphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385061.png)
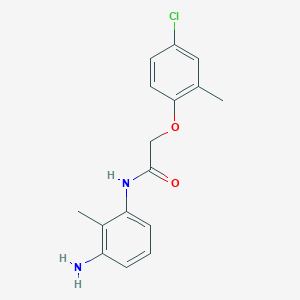
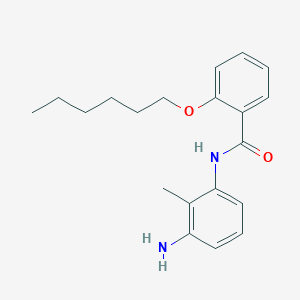
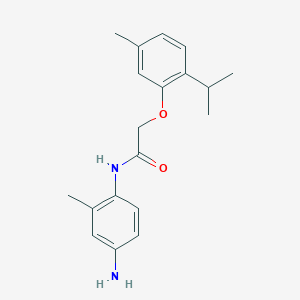
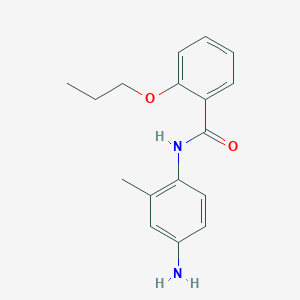

![N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385072.png)
